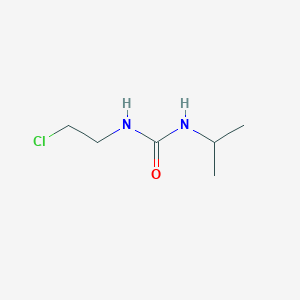

3-(2-Chloroethyl)-1-(propan-2-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClN2O/c1-5(2)9-6(10)8-4-3-7/h5H,3-4H2,1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOVNWYVGDBEKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Established Synthetic Pathways for 3-(2-Chloroethyl)-1-(propan-2-yl)urea in Laboratory Settings

The primary and most direct method for the laboratory-scale synthesis of this compound involves the nucleophilic addition of isopropylamine (B41738) to 2-chloroethyl isocyanate. This reaction is a well-established method for the formation of unsymmetrical ureas. nih.govnih.gov

The reaction proceeds as follows:

In a typical laboratory procedure, 2-chloroethyl isocyanate is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). researchgate.netulaval.ca The solution is then cooled, typically to 0-5 °C, to control the exothermic nature of the reaction. researchgate.net Isopropylamine is then added dropwise to the cooled solution with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. researchgate.net The solvent is then removed under reduced pressure to yield the crude product.

Optimization Strategies in Research Synthesis

The optimization of the synthesis of this compound is crucial for maximizing yield and purity while ensuring reproducibility. Key parameters that can be optimized include reaction temperature, reaction time, solvent, and stoichiometry of reactants.

Reaction Temperature and Time: The initial cooling of the reaction to 0-5 °C helps to mitigate the exothermic reaction between the isocyanate and the amine, preventing the formation of byproducts. researchgate.net Maintaining a controlled temperature throughout the addition of isopropylamine is critical. The optimal reaction time is typically determined by monitoring the disappearance of the starting materials using techniques like Thin Layer Chromatography (TLC). Prolonged reaction times may not necessarily increase the yield and could lead to the degradation of the product. Studies on similar urea (B33335) syntheses have shown that reaction times can range from a few hours to overnight. researchgate.netulaval.ca

Solvent Selection: The choice of solvent can significantly impact the reaction rate and the ease of product isolation. Anhydrous aprotic solvents like THF and DCM are commonly used as they are inert under the reaction conditions and effectively dissolve the reactants. researchgate.netulaval.ca The solubility of the final product in the chosen solvent can also influence the purification process.

Stoichiometry: The molar ratio of the reactants is a critical factor. While a 1:1 stoichiometric ratio of isopropylamine to 2-chloroethyl isocyanate is theoretically required, a slight excess of the amine can be used to ensure the complete consumption of the more expensive or reactive isocyanate. However, a large excess of the amine can complicate the purification process.

Response Surface Methodology (RSM) is a statistical approach that can be employed to systematically optimize multiple reaction parameters simultaneously to achieve the highest yield and purity. acs.orgnih.gov

Yield Enhancement and Purity Control Methodologies for Research-Grade Material

Achieving high yield and purity is paramount for obtaining research-grade this compound.

Yield Enhancement: To enhance the yield, it is crucial to use high-purity starting materials and anhydrous reaction conditions, as isocyanates are sensitive to moisture. coleparmer.com Careful control of the reaction temperature and dropwise addition of the amine can minimize the formation of symmetrical ureas and other byproducts. Post-reaction work-up, including efficient extraction and purification, also plays a vital role in maximizing the isolated yield.

Purity Control and Purification: The primary impurity in this synthesis is often the symmetrical urea formed from the reaction of the isocyanate with any residual water. Other potential impurities can arise from side reactions of the reactive chloroethyl group. benthamdirect.com

The most common method for purifying the crude product is recrystallization . chemicalbook.com A suitable solvent system is chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Acetonitrile has been reported as a suitable recrystallization solvent for similar chloroethyl urea derivatives. chemicalbook.com

Chromatographic techniques such as column chromatography can also be employed for purification, especially for removing closely related impurities. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a mixture of solvents like ethyl acetate (B1210297) and hexanes) is optimized to achieve the best separation. nih.gov

The purity of the final compound is typically confirmed by analytical techniques such as:

Melting Point Analysis: A sharp melting point range indicates a high degree of purity.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Confirms the chemical structure and the absence of proton or carbon signals from impurities. nih.gov

Infrared (IR) Spectroscopy: Shows the characteristic absorption bands for the functional groups present in the molecule, such as the C=O stretch of the urea. nih.gov

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern. nih.gov

High-Performance Liquid Chromatography (HPLC): A highly sensitive technique to assess the purity of the compound and quantify any impurities. nih.gov

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The design and synthesis of analogues of this compound are essential for conducting Structure-Activity Relationship (SAR) studies. SAR studies help in understanding how different structural features of a molecule contribute to its biological activity, which is crucial for the rational design of more potent and selective compounds.

Modification Strategies for the Chloroethyl Moiety

The 2-chloroethyl group is a reactive electrophilic moiety that can be a key pharmacophore. Modifications to this part of the molecule can significantly influence its reactivity and biological activity.

| Modification Strategy | Rationale | Example of Resulting Moiety |

| Halogen Substitution | Altering the leaving group ability and reactivity. Fluorine can increase metabolic stability, while bromine and iodine can increase reactivity. | -CH₂CH₂F, -CH₂CH₂Br, -CH₂CH₂I |

| Chain Length Variation | Investigating the optimal distance between the urea and the reactive group for target interaction. | -CH₂Cl, -(CH₂)₃Cl |

| Bioisosteric Replacement | Replacing the chloroethyl group with other functional groups of similar size and electronic properties to modulate reactivity and physicochemical properties. | -CH₂CH₂-O-SO₂CH₃ (mesylate), -CH₂CH=CH₂ (allyl) nih.gov |

| Introduction of Unsaturation | Introducing rigidity and altering the electronic properties of the side chain. | -CH=CHCl |

Systematic SAR studies on N-aryl-N'-(2-chloroethyl)ureas have indicated that the N'-2-chloroethyl moiety is often required for significant cytotoxic activity. nih.govresearchgate.net

Alterations to the Propan-2-yl Group

The propan-2-yl (isopropyl) group is a lipophilic moiety that can influence the compound's solubility, membrane permeability, and binding to hydrophobic pockets of a biological target.

| Modification Strategy | Rationale | Example of Resulting Moiety |

| Alkyl Chain Variation | Modulating lipophilicity and steric bulk to probe the size and nature of the binding pocket. | -CH₃ (methyl), -CH₂CH₃ (ethyl), -C(CH₃)₃ (tert-butyl) |

| Cyclic Analogues | Introducing conformational rigidity and exploring different spatial arrangements. | -Cyclopropyl, -Cyclobutyl, -Cyclohexyl |

| Introduction of Polar Groups | Increasing hydrophilicity and potential for hydrogen bonding interactions. | -CH(CH₃)CH₂OH |

| Aromatic Substitution | Introducing aromatic rings to explore potential π-π stacking interactions with the target. | -CH(CH₃)Ph |

Studies on N-alkyl substituted ureas have shown that the nature of the alkyl substituent can significantly impact the biological activity. researchgate.netnih.gov For example, in some series of bioactive ureas, a branched alkyl chain was found to be important for activity. nih.govresearchgate.net

Substitutions and Derivatizations on the Urea Linkage

The urea linkage is a key structural feature, acting as a rigid scaffold and a hydrogen bond donor and acceptor. Modifications to the urea moiety can affect the compound's conformation, binding affinity, and metabolic stability.

| Modification Strategy | Rationale | Example of Resulting Moiety |

| Thiourea Analogue | Replacing the carbonyl oxygen with sulfur to alter hydrogen bonding properties, polarity, and metabolic stability. | >N-C(=S)-N< |

| Guanidine Analogue | Introducing a basic center and altering the hydrogen bonding pattern. | >N-C(=NH)-N< |

| N-Methylation | Blocking hydrogen bond donation and altering the conformation of the urea group. nih.gov | >N-C(=O)-N(CH₃)- |

| Bioisosteric Replacement of the Urea Core | Replacing the entire urea moiety with other groups that can mimic its hydrogen bonding capabilities and structural role. | Amide, Carbamate, 1,2,3-Triazole nih.gov |

The urea functionality is a privileged structure in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets. nih.gov Bioisosteric replacement of the urea linkage is a common strategy in drug design to improve pharmacokinetic properties while maintaining biological activity. nih.govnih.gov

Prodrug Strategies and Advanced Delivery System Research for the Compound

The development of prodrugs and advanced delivery systems aims to optimize the therapeutic index of a compound by improving its pharmacokinetic and pharmacodynamic properties. For a molecule like this compound, such strategies could theoretically enhance its solubility, stability, and target specificity. However, a comprehensive review of scientific databases indicates a lack of specific studies dedicated to the design and evaluation of prodrugs or advanced delivery systems for this particular chemical entity.

Chemical conjugation involves linking a therapeutic agent to a targeting moiety, such as a ligand that recognizes a specific receptor on target cells. This approach is designed to increase the concentration of the compound at the desired site of action, thereby enhancing efficacy and reducing off-target effects. Research on other urea-based compounds has explored their use as targeting agents, for instance, in the context of prostate-specific membrane antigen (PSMA) inhibitors for targeted delivery to prostate cancer cells. nih.govresearchgate.net

Despite the potential applicability of this strategy, there is no specific research detailing the chemical conjugation of this compound to any targeting ligands for research purposes. Consequently, no data is available on the synthesis, characterization, or biological evaluation of such conjugates.

Encapsulation of therapeutic compounds within nanoparticles is a widely researched strategy to improve drug delivery. Nanoparticles can protect the encapsulated compound from degradation, control its release profile, and facilitate its transport across biological barriers. Various materials, including polymers and lipids, are utilized to formulate nanoparticles.

A thorough search of the scientific literature reveals no specific studies on the encapsulation of this compound into nanoparticles. Therefore, there are no available research findings or data tables concerning the formulation parameters, physicochemical characteristics (such as particle size, zeta potential, and encapsulation efficiency), or in vitro/in vivo performance of nanoparticle-based delivery systems for this compound.

Molecular and Cellular Mechanisms of Action in Research Models

Interactions with Biomolecules at the Molecular Level

The reactivity of the 2-chloroethyl group is central to the molecular interactions of CEUs. This electrophilic moiety can form covalent bonds with nucleophilic sites on various biomolecules, leading to a range of functional consequences.

While some potent alkylating agents, such as the structurally related 1-(2-chloroethyl)-1-nitrosoureas (CENUs), are known to extensively damage DNA, aryl chloroethyl ureas are often classified as "soft" alkylating agents. This suggests a potentially lower reactivity towards "hard" nucleophiles like those in DNA compared to "soft" nucleophiles found in proteins. cdnsciencepub.com

However, the potential for DNA interaction cannot be entirely dismissed. The mechanism for related CENUs involves a two-step process. Initially, the chloroethyl group is transferred to a nucleophilic site on a DNA base, most notably the O6 position of guanine (B1146940), forming a monoadduct. nih.gov This initial lesion can then undergo a second, slower reaction where the chlorine atom is displaced by a nucleophilic site on the opposite DNA strand, resulting in a highly cytotoxic interstrand cross-link. nih.gov The formation of such cross-links is considered a primary contributor to the therapeutic activity of CENUs. nih.gov DNA repair mechanisms that can remove the initial O6-chloroethylguanine monoadduct can prevent the formation of these cross-links and confer resistance. nih.gov

The table below summarizes key DNA adducts formed by the analogous compound 1-(2-chloroethyl)-1-nitrosourea, providing a model for potential, though perhaps less frequent, interactions of 3-(2-Chloroethyl)-1-(propan-2-yl)urea with DNA.

| Adduct Type | Description | Reference |

| Monoadducts | Initial alkylation products where a single DNA base is modified by the chloroethyl group. The most significant is often at the O6 position of guanine. | nih.gov |

| Interstrand Cross-links | Covalent linkages between the two strands of the DNA double helix, formed in a delayed secondary reaction following initial monoadduct formation. These are highly cytotoxic. | nih.govnih.gov |

| DNA Single-Strand Breaks | While interstrand cross-linking is linked to therapeutic activity, some related compounds can also induce single-strand breaks, which may contribute more to mutagenicity. | nih.gov |

A significant body of research points to proteins as primary targets for aryl CEU derivatives. cdnsciencepub.comnih.gov These "soft" alkylating agents show a preference for reacting with soft nucleophiles, such as the sulfur atom in cysteine residues or nitrogen atoms in histidine and aspartate residues within proteins. cdnsciencepub.comnih.gov

Two key protein targets have been identified for analogous CEU compounds:

Thioredoxin-1 (TRX1): Studies on aryl CEUs have demonstrated that these molecules can covalently bind to TRX1. cdnsciencepub.comresearchgate.net While this binding only weakly affects the disulfide-reducing activity of TRX1, it critically abrogates the nuclear translocation of the protein. cdnsciencepub.comresearchgate.net The inhibition of TRX1 nuclear translocation is significant as this protein is involved in regulating transcription factors and plays a role in cell survival and chemoresistance. cdnsciencepub.com The loss of TRX1 function is believed to be a key part of the cytotoxic activity of these CEUs. cdnsciencepub.com

Prohibitin (PHB): Research on cyclohexylphenyl-chloroethyl urea (B33335) (CCEU) identified prohibitin as a specific protein target. nih.gov Alkylation of PHB on an aspartyl residue by CCEU was directly associated with the induction of cell cycle arrest in melanoma cells. nih.gov

| Protein Target | Site/Mechanism of Interaction | Functional Consequence | Reference |

| Thioredoxin-1 (TRX1) | Covalent binding (alkylation). Cysteine residues are not the primary targets. | Inhibition of nuclear translocation. | cdnsciencepub.comresearchgate.net |

| Prohibitin (PHB) | Alkylation on an aspartyl residue. | Implicated in G1/S cell cycle block. | nih.gov |

Currently, there is a lack of specific research investigating the direct interaction of this compound or other CEU derivatives with RNA. The broader class of urea compounds, when present at high concentrations, is known to act as a denaturant for RNA. This effect is not due to covalent modification but rather through disruption of the non-covalent interactions that stabilize RNA structure. Urea can form multiple hydrogen bonds with RNA bases and engage in stacking interactions, which together destabilize the folded state of the RNA molecule. It is unclear if the specific structure of this compound facilitates any unique or high-affinity interactions with RNA at physiologically relevant concentrations.

Downstream Cellular Pathway Modulation

The molecular interactions of CEUs with biomolecules trigger cascades of cellular signaling events, culminating in profound effects on cell fate, including cell cycle progression and programmed cell death.

A hallmark of many CEU derivatives is their ability to induce cell cycle arrest. nih.govnih.gov The specific phase of the cell cycle that is affected appears to be dependent on the substitution pattern of the CEU molecule. nih.gov

G0/G1 Phase Arrest: A subset of N-phenyl-N'-(2-chloroethyl)ureas has been shown to arrest cells in the G0/G1 phase. nih.gov Similarly, cyclohexylphenyl-chloroethyl urea (CCEU) was found to cause an accumulation of cells in the G1 phase, an effect linked to its alkylation of the protein prohibitin. nih.govresearchgate.net

G2/M Phase Arrest: In contrast, other derivatives, such as iodophenyl-chloroethyl urea (ICEU), induce a G2/M cell-cycle arrest, which is associated with the alkylation of β-tubulin. nih.gov

This suggests that this compound, depending on how its isopropyl group influences target specificity, likely has the potential to halt cell proliferation by inducing an arrest at a specific checkpoint in the cell cycle.

| CEU Derivative Example | Associated Protein Target | Observed Cell Cycle Block | Reference |

| N-phenyl-N'-(2-chloroethyl)ureas | Thioredoxin-1 (implicated) | G0/G1 Phase | nih.gov |

| Cyclohexylphenyl-chloroethyl urea (CCEU) | Prohibitin (PHB) | G1/S Phase | nih.gov |

| Iodophenyl-chloroethyl urea (ICEU) | β-tubulin | G2/M Phase | nih.gov |

The induction of programmed cell death, or apoptosis, is a common outcome of the cytotoxic activity of anticancer agents. While direct studies on apoptosis induction by this compound are not available, the mechanisms of related compounds suggest a plausible link.

The disruption of key cellular proteins, as discussed previously, can trigger apoptotic pathways. For instance, the modulation of Thioredoxin-1 (TRX1) by CEUs could influence pro-apoptotic factors like p53. cdnsciencepub.com Furthermore, studies on the general effects of urea have shown that at high concentrations, it can induce apoptosis in renal medullary cells, a process characterized by caspase-3 activation. nih.gov This induction of apoptosis by urea was observed to occur across all phases of the cell cycle. nih.gov Other compounds containing a chloroethyl moiety have also been shown to be potent inducers of apoptosis in cancer cells. nih.gov The release of mitochondrial proteins like cytochrome c is a key step in initiating the caspase cascade that executes the apoptotic program. mdpi.com

Therefore, it is reasonable to hypothesize that the cellular damage and disruption of protein function caused by this compound could lead to the activation of intrinsic or extrinsic apoptotic pathways, culminating in cell death.

Autophagy Modulation Studies

Currently, there is a lack of specific research directly investigating the effects of this compound on autophagy. However, the general class of urea derivatives has been implicated in various cellular processes, and it is plausible that this compound could influence autophagic pathways. For instance, studies on unrelated urea-containing compounds have shown modulation of autophagy-related signaling. One study demonstrated that simvastatin, a compound structurally distinct from the subject of this article, can activate the autophagy-urea cycle pathway, leading to increased L-arginine bioavailability and nitric oxide production in endothelial cells. nih.gov This was evidenced by increased levels of microtubule-associated protein 1A/1B-light chain 3 II (LC3-II) and autophagolysosome formation, alongside decreased levels of p62. nih.gov While this does not directly implicate this compound, it highlights that urea-containing molecules can be involved in complex cellular metabolic pathways that intersect with autophagy.

Future research may explore whether the alkylating nature of the chloroethyl group on this compound could induce cellular stress, a known trigger of autophagy. Alkylating agents can cause damage to proteins and nucleic acids, which may activate cellular clearance mechanisms like autophagy.

Signal Transduction Pathway Perturbations

The study of signal transduction pathway perturbations by this compound is an area where inferences can be drawn from research on analogous chloroethyl urea derivatives. Aryl chloroethyl ureas (CEUs) have been identified as "soft" alkylating agents that can covalently bind to proteins, thereby altering their function and downstream signaling. cdnsciencepub.com

A key target identified for some CEUs is Thioredoxin-1 (TRX1), a crucial protein in cellular redox regulation. cdnsciencepub.com The covalent binding of CEU derivatives to TRX1 has been shown to inhibit its nuclear translocation. nih.gov Since TRX1 is involved in the activation of various transcription factors that regulate cell survival and proliferation, its inhibition can lead to significant perturbations in signaling pathways. For example, by modulating TRX1 activity, CEUs may influence the transcriptional activity of proteins like p53, which plays a central role in cell cycle arrest and apoptosis in response to cellular stress. cdnsciencepub.com

The table below summarizes the observed effects of certain aryl chloroethyl urea derivatives on TRX1, which may serve as a model for the potential actions of this compound.

| Compound Class | Target Protein | Observed Effect in Research Models | Potential Downstream Consequence |

| Aryl Chloroethyl Ureas (CEUs) | Thioredoxin-1 (TRX1) | Covalent binding and inhibition of nuclear translocation. cdnsciencepub.comnih.gov | Modulation of transcription factor activity (e.g., p53), cell cycle arrest. cdnsciencepub.comnih.gov |

It is hypothesized that the electrophilic 2-chloroethyl group of this compound could react with nucleophilic residues on signaling proteins, leading to their alkylation and subsequent functional alteration.

Epigenetic Modulations in Research Settings

The potential for this compound to induce epigenetic modifications is an area of significant interest, given its alkylating capabilities. Epigenetic mechanisms, including histone modification and DNA methylation, are critical for regulating gene expression without altering the DNA sequence itself.

Histone Modification Studies

Direct studies on the impact of this compound on histone modifications have not been reported. Histones are proteins that package DNA into chromatin, and their post-translational modifications (e.g., acetylation, methylation, phosphorylation) play a fundamental role in gene regulation. It is conceivable that as an alkylating agent, this compound could directly alkylate histone proteins. Such modifications could potentially interfere with the binding of enzymes that "read," "write," or "erase" epigenetic marks, thereby disrupting the normal patterns of gene expression.

The table below outlines hypothetical interactions based on the chemical nature of the compound.

| Histone Modification Process | Potential Interaction with this compound | Hypothetical Outcome |

| Histone Acetylation/Deacetylation | Alkylation of histone acetyltransferases (HATs) or histone deacetylases (HDACs). | Altered balance of histone acetylation, leading to changes in chromatin accessibility and gene expression. |

| Histone Methylation/Demethylation | Alkylation of histone methyltransferases (HMTs) or histone demethylases (HDMs). | Dysregulation of histone methylation patterns, impacting gene silencing or activation. |

| Direct Histone Alkylation | Covalent modification of amino acid residues on histone tails. | Steric hindrance affecting the binding of regulatory proteins and the establishment of other post-translational modifications. |

Further research is necessary to determine if this compound or its metabolites can access the nucleus and interact with the chromatin in a manner that would alter histone modification landscapes.

DNA Methylation Pattern Alterations Research

There is no direct evidence from research studies on the effects of this compound on DNA methylation patterns. DNA methylation, the addition of a methyl group to cytosine bases, is a key epigenetic mark associated with gene silencing. The chloroethyl group of this urea derivative has the potential to act as a DNA alkylating agent. Research on other 2-chloroethyl compounds, such as 1-(2-chloroethyl)-1-nitrosoureas, has shown that they can cause interstrand cross-linking of DNA by alkylating nucleophilic sites on DNA bases. nih.gov

Such DNA damage can trigger cellular repair mechanisms, which, if overwhelmed or inaccurate, could lead to alterations in the maintenance of DNA methylation patterns following DNA replication. Furthermore, direct alkylation of DNA could potentially inhibit the activity of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns.

The following table summarizes the potential mechanisms by which this compound might influence DNA methylation.

| Potential Mechanism | Description | Possible Consequence on DNA Methylation |

| DNA Adduct Formation | The chloroethyl group covalently binds to DNA bases. | This could physically impede the access of DNMTs to their target sites, leading to localized hypomethylation. |

| Interference with DNA Repair | The presence of DNA adducts may recruit DNA repair machinery that could affect the fidelity of methylation maintenance. | Aberrant methylation patterns in daughter cells following cell division. |

| Inhibition of DNMTs | Direct alkylation of DNMT enzymes. | Global or localized changes in DNA methylation, potentially leading to the reactivation of silenced genes. |

It is important to emphasize that these proposed mechanisms are speculative and require experimental validation through dedicated research on this compound.

Preclinical Efficacy and Pharmacodynamic Research in in Vitro and in Vivo Models

In Vivo Efficacy Studies in Animal Models

No in vivo efficacy studies for 3-(2-Chloroethyl)-1-(propan-2-yl)urea have been reported in the available literature.

There is no data from studies using xenograft models to assess the anti-tumor activity of this specific compound.

Similarly, no research has been published detailing the evaluation of this compound in orthotopic animal models.

Pharmacodynamic Biomarker Research in Preclinical Models

Pharmacodynamic (PD) biomarkers are essential for understanding a drug's mechanism of action and its effects on the body. youtube.com They are used to confirm that a compound is interacting with its intended target and modulating the relevant biological pathways. conceptlifesciences.com For this compound, there is no specific information available in the scientific literature regarding dedicated pharmacodynamic biomarker research. The following sections address the absence of data in key areas of PD biomarker investigation.

Molecular Target Engagement Assays

Molecular target engagement assays are critical for confirming that a therapeutic candidate interacts with its intended molecular target within a cellular context. conceptlifesciences.comnih.govnih.gov These assays can measure the binding of a compound to its target, providing evidence of its direct pharmacological activity. Despite the importance of such assays, there are no published studies that identify a specific molecular target for this compound or demonstrate its engagement with a target using established methodologies like cellular thermal shift assays (CETSA), probe-based chemoproteomics, or other biophysical and biochemical techniques.

Histopathological and Immunohistochemical Analysis in Research Models

Histopathological and immunohistochemical analyses provide valuable insights into a compound's effects on tissue morphology and the expression of specific protein markers within the tissue context. While studies on related compounds like N-(4-iodophenyl)-N′-(2-chloroethyl)urea have involved analyses such as cell cycle modifications in tumor grafts, no such histopathological or immunohistochemical data have been published for this compound. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Research

Elucidation of Key Structural Features for Biological Activity

Importance of the 2-Chloroethyl Group

The 2-chloroethyl group is the primary reactive element of the molecule, functioning as an alkylating agent. This moiety is characteristic of many cytotoxic compounds used in cancer research. nih.govscience.gov The mechanism of action involves the intramolecular cyclization of the chloroethyl group to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate can then react with nucleophilic sites on biological macromolecules, such as DNA and proteins. nih.gov

The therapeutic activity of related compounds, such as chloroethylnitrosoureas, has been shown to be mainly attributable to their potential to cross-link DNA, a process initiated by the alkylating 2-chloroethyl group. nih.gov This covalent modification of biological targets is a key determinant of the compound's biological effect. The presence of the chlorine atom is essential; its replacement with a hydroxyl group, for instance, has been shown to significantly reduce the antitumor activity in related nitrosourea (B86855) compounds. nih.gov

Role of the Propan-2-yl Moiety

The propan-2-yl (isopropyl) group attached to the N1 position of the urea (B33335) backbone significantly influences the physicochemical properties of the entire molecule. While direct studies on the specific role of the isopropyl group in 3-(2-Chloroethyl)-1-(propan-2-yl)urea are not extensively documented, general principles of medicinal chemistry allow for well-founded inferences. The nature of the N-alkyl substituent can modulate properties such as lipophilicity, solubility, and steric profile.

The isopropyl group, being a small, branched alkyl chain, impacts the compound's lipophilicity, which in turn affects its ability to cross cell membranes and distribute within biological systems. In studies of other biologically active ureas and related compounds, the size and nature of alkyl substituents are critical for activity; for instance, in some series of 1-aryl-3-(2-chloroethyl)ureas, bulkier alkyl groups on the aryl ring led to greater cytotoxicity. nih.gov The steric bulk of the propan-2-yl group can also influence how the molecule fits into a target binding site, potentially affecting potency and selectivity.

Table 1: Influence of N-Substituent Properties on Potential Biological Interactions

| Property | Influence of Propan-2-yl Group | Potential Biological Consequence |

| Lipophilicity | Increases lipophilicity compared to smaller alkyl groups (e.g., methyl). | May enhance membrane permeability and access to intracellular targets. |

| Steric Profile | Introduces moderate bulk near the urea backbone. | Can influence binding affinity and selectivity for target proteins or enzymes. |

| Solubility | Affects the balance between aqueous and lipid solubility. | Influences bioavailability and distribution in biological systems. |

Significance of the Urea Backbone

The urea moiety (-NH-CO-NH-) serves as a rigid and stable scaffold for the molecule. Its primary role in the context of SAR is its ability to act as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov These interactions are fundamental for the specific recognition and binding of the molecule to biological targets, such as the active sites of enzymes or receptors. nih.gov

The planar nature of the urea group provides a defined spatial arrangement for the 2-chloroethyl and propan-2-yl substituents, which is critical for precise interaction with a target's binding surface. In many urea-based drugs, this hydrogen bonding capability is essential for their mechanism of action. nih.gov Therefore, the urea backbone is not merely a linker but an integral part of the pharmacophore, responsible for the orientation and binding of the molecule to its biological counterpart.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. nih.gov For a compound like this compound, QSAR can be employed to predict its activity and guide the design of new, more potent analogues.

Computational Approaches in QSAR Studies

QSAR modeling for aliphatic compounds involves the calculation of various molecular descriptors that quantify different aspects of the molecule's structure. researchgate.netresearchgate.net These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

For a molecule such as this compound, relevant descriptors would likely include:

LogP: A measure of lipophilicity, influenced by the propan-2-yl group.

Molecular Weight and Volume: Describing the size of the molecule.

Topological Indices: Quantifying molecular branching and shape.

Quantum-Chemical Descriptors: Such as electrostatic potential and frontier molecular orbital energies (HOMO/LUMO), which relate to the reactivity of the 2-chloroethyl group.

Once calculated, these descriptors are used to build a mathematical model, often using statistical methods like Multiple Linear Regression (MLR), that relates them to a measured biological activity (e.g., IC50). researchgate.net The resulting equation can then be used to predict the activity of structurally similar compounds that have not yet been synthesized or tested.

Table 2: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Type | Example | Relevance to this compound |

| Lipophilicity | logP (Octanol-Water Partition Coefficient) | Governs membrane transport and bioavailability. |

| Electronic | HOMO/LUMO Energies | Relates to the reactivity of the 2-chloroethyl group. |

| Steric | Molar Refractivity, Molecular Volume | Quantifies the size and bulk, influenced by the propan-2-yl group. |

| Topological | Connectivity Indices | Describes the branching and overall shape of the molecule. |

Machine Learning Applications in SAR Research

In recent years, machine learning (ML) algorithms have become increasingly valuable in QSAR and SAR research. These methods can handle complex, non-linear relationships between molecular structure and biological activity that may be missed by traditional linear models. nih.gov

For a dataset of chloroethylurea analogues, ML techniques such as Artificial Neural Networks (ANNs), Support Vector Machines (SVMs), and Random Forests could be applied. An ANN, for example, can model intricate non-linear SARs, which has proven useful for chloroethylnitrosoureas where traditional linear models were inaccurate. nih.gov These models learn from a "training set" of compounds with known activities and can then predict the activity of new compounds. The application of ML can thus accelerate the discovery of new derivatives with potentially enhanced biological profiles by prioritizing the synthesis of the most promising candidates.

Relationship between Chemical Structure and Specific Mechanistic Pathways

The primary mechanistic pathway for this class of compounds involves the selective alkylation of β-tubulin, a key protein component of microtubules. nih.gov This covalent binding disrupts microtubule dynamics, leading to depolymerization of the cytoskeleton, cell cycle arrest, and subsequent cytotoxic effects. nih.govulaval.ca The relationship between the specific structural features of this compound and this mechanistic pathway is detailed below.

The Role of the 2-Chloroethyl Group

The N'-(2-chloroethyl) moiety is the reactive pharmacophore of the molecule, responsible for its alkylating capability. nih.gov This group functions as an electrophilic "warhead." Once the molecule is positioned within its biological target site, such as the colchicine-binding site of β-tubulin, the 2-chloroethyl group engages in a nucleophilic substitution reaction with an amino acid residue. ulaval.ca Unlike some other alkylating agents, potent CEUs are characterized as weak alkylators, which may contribute to their selectivity for specific protein targets like tubulin over other biomolecules such as DNA or glutathione. nih.gov The acylation of specific residues, such as glutamic acid (Glu-β198) within β-tubulin, by the chloroethylurea moiety leads to the formation of a stable covalent adduct, which triggers conformational changes in the protein and disrupts its function. ulaval.ca

The Role of the Urea Moiety

The central urea bridge is not merely a linker but is essential for correctly orienting the molecule within the target's binding site and facilitating the alkylation reaction. The urea functional group is capable of forming critical hydrogen bonds with amino acid residues. ulaval.ca In studies of related N-phenyl-N'-(2-chloroethyl)ureas, the urea moiety has been shown to form hydrogen bonds with residues such as cysteine (Cys-β239) at the interface of α- and β-tubulin. ulaval.ca This initial, non-covalent interaction is key to anchoring the drug, stabilizing the drug-protein complex, and positioning the 2-chloroethyl electrophile in close proximity to the target residue for the subsequent covalent modification. ulaval.ca The specific geometry and electronic properties of the urea group are therefore fundamental to the compound's binding affinity and mechanistic action. nih.gov

The Role of the 1-(propan-2-yl) Group

While direct studies on this compound are limited, the role of the N-substituent can be inferred from structure-activity relationship studies on related compounds and general principles of medicinal chemistry. The substituent on the N1 nitrogen, in this case, an isopropyl group, is considered an "auxophore" moiety that can significantly influence the compound's physicochemical properties and binding interactions. ulaval.ca

The isopropyl group confers several key properties:

Steric Influence : As a branched alkyl chain, the isopropyl group introduces steric bulk. This size and shape must be accommodated by the binding site on the biological target. ashp.org In related CEUs, the presence of a branched alkyl chain on the molecule was found to be a requirement for ensuring significant cytotoxicity. nih.gov This steric hindrance can enhance selectivity for a specific receptor that has a complementary pocket, while preventing binding to other targets. ashp.orgnih.gov

Conformational Effects : Substitution on the urea nitrogen atoms plays a key role in the conformational preferences of the molecule, which can impact how it fits into a binding site. nih.gov

The combination of these features suggests the isopropyl group is critical for stabilizing the non-covalent binding of the molecule within its target site, likely through hydrophobic and van der Waals interactions, thereby complementing the hydrogen bonds formed by the urea core and facilitating the irreversible alkylation by the chloroethyl group. unina.itresearchgate.net

Data Table: Structure-Mechanism Relationships

The following table summarizes the relationship between the key structural components of this compound and their roles in its mechanistic pathway.

| Structural Component | Chemical Role | Contribution to Mechanism |

| 2-Chloroethyl Group | Electrophilic Moiety | Functions as the alkylating "warhead" that forms a covalent bond with the target protein (e.g., β-tubulin), causing irreversible inhibition. nih.govulaval.ca |

| Urea Moiety | Hydrogen Bond Donor/Acceptor | Anchors the molecule in the target's binding site through hydrogen bonding, ensuring proper orientation for the alkylation reaction. ulaval.ca |

| 1-(propan-2-yl) Group | Hydrophobic/Steric Moiety | Enhances binding affinity and selectivity through interactions with hydrophobic pockets and by providing steric bulk complementary to the target site. nih.govashp.org |

Mechanisms of Research Model Resistance and Strategies for Overcoming

Acquired Resistance Mechanisms in Cell Line Models

Cell line models cultured with escalating concentrations of chloroethylating compounds often develop resistance through specific molecular alterations. These changes allow the cells to survive and proliferate despite the presence of the drug.

A primary mechanism of resistance to DNA alkylating agents is the enhancement of DNA repair capabilities within the cancer cell. nih.gov Chloroethylating compounds induce cytotoxic O6-chloroethylguanine adducts in DNA, which can evolve into lethal interstrand cross-links. researchgate.net Research on CENUs has shown that upregulation of specific DNA repair pathways can prevent or remove these adducts, thereby conferring resistance.

The most critical DNA repair protein in this context is O6-methylguanine-DNA methyltransferase (MGMT). researchgate.netaacrjournals.org MGMT directly reverses alkylation at the O6 position of guanine (B1146940) by stoichiometrically transferring the alkyl group to one of its own cysteine residues. oncohemakey.com Elevated expression of MGMT in tumor cell lines prevents the initial formation of the O6-alkylguanine adducts that are precursors to cross-links, representing a major pre-target resistance mechanism. nih.gov

Furthermore, pathways that repair the cross-links themselves, such as the base excision repair (BER) and homologous recombination (HR) pathways, can also be upregulated. aacrjournals.org Proteins like Poly(ADP-ribose)polymerase (PARP-1), a key player in BER, are often implicated in the response to alkylation damage. aacrjournals.org Studies on glioma cell lines have demonstrated that proficiency in these repair systems correlates with resistance to chloroethylating agents. nih.gov

Note: The following table presents representative data from studies on chloroethylnitrosoureas (CENUs) to illustrate the impact of DNA repair pathway upregulation on drug resistance. This data is intended to be illustrative of potential mechanisms relevant to 3-(2-Chloroethyl)-1-(propan-2-yl)urea.

| Cell Line Model | Resistance Mechanism | Key Protein/Pathway | Fold Increase in Resistance (IC₅₀) |

| 9L Rat Glioma | Upregulation of MGMT | MGMT | 10-fold |

| Human Glioblastoma | Enhanced Homologous Recombination | RAD51 | 5-fold |

| A549 Lung Cancer | Increased Base Excision Repair | PARP-1 | 3-fold |

Another well-established mechanism of multidrug resistance is the increased expression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. canaryonco.comecancer.org These membrane proteins actively transport a wide variety of substrates, including chemotherapeutic agents, out of the cell, thereby reducing the intracellular drug concentration and limiting its ability to reach its target (DNA). nih.govnih.gov

While direct evidence for the efflux of this compound is not prominent, the overexpression of pumps like P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2) is a common cause of resistance to a broad spectrum of anticancer drugs. ecancer.org Research has shown that these pumps can contribute to resistance against various alkylating agents. oaepublish.com Studies using efflux pump inhibitors, such as verapamil (B1683045) or thioridazine, have demonstrated the ability to reverse resistance in certain cell line models, confirming the role of these transporters. nih.govresearchgate.net

Note: The data below is hypothetical and serves to demonstrate how efflux pump overexpression can be quantified in research models. It is based on general findings for multidrug-resistant cell lines.

| Cell Line Model | Efflux Pump Overexpressed | Fold Increase in Gene Expression | Reversal of Resistance with Inhibitor (e.g., Verapamil) |

| MCF-7/ADR (Breast) | ABCB1 (P-glycoprotein) | ~50-fold | Yes |

| H69AR (Lung) | ABCC1 (MRP1) | ~20-fold | Yes |

| SF295 (Glioblastoma) | ABCG2 (BCRP) | ~15-fold | Yes |

While the primary target of chloroethylating agents is DNA, resistance can also arise from alterations in proteins that are either direct targets or are involved in the drug's mechanism of action. nih.gov For the broader class of aryl chloroethyl ureas (CEUs), proteins other than DNA have been identified as targets. For instance, studies have shown that certain CEUs can covalently bind to and modulate the activity of proteins like thioredoxin-1 (TRX1). cdnsciencepub.comresearchgate.net Overexpression or mutation of such a target protein could potentially reduce drug binding or its functional consequences, leading to resistance.

Although DNA is considered the main target for cytotoxicity, mutations in proteins involved in the downstream signaling of DNA damage, such as those in the apoptosis pathway (e.g., p53), can also confer resistance. oncohemakey.com A cell with a mutated or non-functional p53 protein may fail to undergo apoptosis in response to extensive DNA damage, allowing it to survive treatment. aacrjournals.org

Intrinsic Resistance Factors in Preclinical Models

Unlike the acquired resistance developed in cell lines, intrinsic resistance refers to pre-existing factors in more complex preclinical models, such as patient-derived xenografts or syngeneic tumor models, that limit drug efficacy from the beginning of treatment.

The tumor microenvironment (TME) plays a critical role in mediating intrinsic drug resistance. The TME consists of a complex ecosystem of cancer cells, stromal cells (like fibroblasts), endothelial cells, and immune cells, all embedded within an extracellular matrix (ECM). Several TME-related factors can contribute to resistance against DNA-damaging agents:

Cell Adhesion-Mediated Drug Resistance (CAM-DR): The binding of tumor cells to components of the ECM can activate survival signaling pathways (e.g., via integrins) that protect them from apoptosis induced by chemotherapy.

Soluble Factor Secretion: Stromal cells within the TME can secrete growth factors and cytokines that promote cancer cell survival and proliferation, counteracting the cytotoxic effects of the drug.

Hypoxia: Poor vascularization in solid tumors leads to regions of low oxygen (hypoxia). Hypoxic cells are often more resistant to DNA-damaging agents due to slower proliferation rates and altered cellular metabolism.

Most cancers are not composed of a single, uniform population of cells but rather a diverse collection of subclones with different genetic and epigenetic profiles. nih.govresearchgate.net This intra-tumor heterogeneity is a major source of intrinsic resistance. nih.gov Within a tumor, there may pre-exist a small subpopulation of cells that harbors resistance-conferring traits (e.g., high MGMT expression or a specific DNA repair capacity). nih.gov When the tumor is treated with a chloroethylating agent, the sensitive cells are eliminated, but these pre-existing resistant cells can survive and repopulate the tumor, leading to treatment failure and relapse. nih.gov This clonal selection process is a fundamental challenge in cancer therapy and is actively studied in advanced preclinical models. nih.gov

Strategies to Circumvent Resistance in Research Settings

The development of resistance to anticancer agents is a significant hurdle in cancer research. For the class of aryl chloroethyl ureas, several strategies are being explored in research models to understand and overcome this phenomenon. These strategies primarily revolve around combination approaches, the development of novel analogues, and the modulation of specific cellular pathways that contribute to resistance.

Combination Approaches with Other Experimental Agents

In the study of aryl chloroethyl ureas, combination with other agents is a key research strategy. An interesting and unexpected finding in this area is the interaction between the CEU derivative, CEU-025, and the widely used chemotherapeutic agent, cisplatin. Research has shown that pretreating cancer cells with sublethal concentrations of CEU-025 can protect the cells from the cytotoxic effects of cisplatin. researchgate.net This protective effect is linked to the ability of CEU-025 to block the nuclear translocation of thioredoxin-1 (TRX1), a key protein in cellular redox balance. cdnsciencepub.com

This finding has significant implications for designing future research studies. While a synergistic cytotoxic effect is often the goal of combination therapies, this instance of a protective interaction highlights the complexity of cellular responses to multiple chemical agents. Understanding the precise mechanisms of this interaction is crucial for designing rational combination therapies and avoiding antagonistic effects. Further research is needed to explore whether this protective effect is universal across all CEUs and in different cancer models, and to identify agents that may have a synergistic, rather than protective, effect when combined with this class of compounds.

Development of Novel Analogues to Overcome Resistance

A primary strategy to combat drug resistance is the development of novel chemical analogues that can either evade the resistance mechanisms or exhibit enhanced potency. In the context of aryl chloroethyl ureas, researchers have synthesized and evaluated a series of novel N-phenyl-N'-(2-chloroethyl)urea derivatives. nih.gov One such study focused on creating analogues that could mimic the structure of combretastatin (B1194345) A-4, a potent antimitotic agent. nih.gov

The rationale behind developing new analogues is multifaceted. It includes improving the therapeutic index, enhancing solubility and bioavailability, and overcoming resistance. By modifying the chemical structure of the parent compound, it is possible to alter its interaction with cellular targets and bypass the resistance mechanisms that may have developed. For instance, if resistance is due to the overexpression of an efflux pump that recognizes the parent compound, a structurally modified analogue may no longer be a substrate for that pump. The table below summarizes some of the novel N-phenyl-N'-(2-chloroethyl)urea derivatives that have been synthesized and evaluated for their biological activity. nih.gov

| Compound ID |

| 2a |

| 3a |

| 3b |

This table lists novel N-phenyl-N'-(2-chloroethyl)urea derivatives that have been synthesized and tested for their cell growth inhibition properties.

The development of such analogues is a continuous process in medicinal chemistry, driven by the need to stay ahead of evolving resistance mechanisms in cancer cells.

Modulating Resistance Pathways with Inhibitors in Research

A more targeted approach to overcoming resistance is to use inhibitors that specifically target the cellular pathways responsible for that resistance. In the case of aryl chloroethyl ureas, research has identified the thioredoxin system as a key player in the resistance mechanism. cdnsciencepub.com Specifically, the protein thioredoxin-1 (TRX1) has been shown to be a target of CEU derivatives like CEU-025 and CEU-027. cdnsciencepub.com Overexpression of TRX1 in cancer cells has been found to attenuate the cytotoxicity of CEU-025, while suppression of TRX1 using siRNA enhanced the compound's effects. cdnsciencepub.com

This finding strongly suggests that the thioredoxin system is a viable target for overcoming resistance to this class of compounds. The thioredoxin system, which also includes thioredoxin reductase (TrxR), plays a crucial role in maintaining the redox balance within cells and is often upregulated in cancer cells, contributing to drug resistance. nih.gov Therefore, inhibiting this system could be a powerful strategy to sensitize cancer cells to the effects of aryl chloroethyl ureas.

A number of natural and synthetic inhibitors of the thioredoxin system are being investigated for their potential in cancer therapy. nih.gov These inhibitors can target either TRX1 or TrxR, leading to an increase in oxidative stress and apoptosis in cancer cells. nih.govontosight.ai While studies specifically combining TRX1 or TrxR inhibitors with aryl chloroethyl ureas to overcome resistance are still emerging, this represents a promising and scientifically-backed avenue for future research. The table below lists some of the key proteins in the thioredoxin system that are potential targets for inhibitors.

| Protein Target | Function in Resistance |

| Thioredoxin-1 (TRX1) | Overexpression can attenuate the cytotoxicity of some aryl chloroethyl ureas. |

| Thioredoxin Reductase (TrxR) | A key enzyme in the thioredoxin system that can be targeted by inhibitors. |

This table highlights key proteins in the thioredoxin system that are implicated in resistance to aryl chloroethyl ureas and are potential targets for inhibitory molecules.

By targeting these key proteins, it may be possible to restore the sensitivity of resistant cancer cells to the therapeutic effects of aryl chloroethyl ureas.

Advanced Analytical Techniques for Research on the Compound

Spectroscopic Methods for Characterization and Quantification in Research

Spectroscopic methods are indispensable tools in chemical research, providing detailed information about the molecular structure and concentration of a substance by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the exact structure of an organic molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 3-(2-Chloroethyl)-1-(propan-2-yl)urea, both ¹H NMR and ¹³C NMR are crucial for confirming its synthesis and structural integrity.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to each unique proton environment in the molecule. The isopropyl group would exhibit a doublet for the six equivalent methyl protons and a multiplet (septet) for the single methine proton. The protons of the ethyl chain would appear as two triplets, and the N-H protons would present as broad signals. The integration of these signals would correspond to the number of protons in each environment, and their coupling patterns would confirm the connectivity of the atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, distinct signals would be expected for the carbonyl carbon of the urea (B33335) group, the two carbons of the chloroethyl group, and the two unique carbons of the isopropyl group. The chemical shifts of these signals are indicative of their electronic environment. For instance, the carbonyl carbon would appear significantly downfield due to its deshielded nature. While specific experimental data for this exact compound is not widely published, data from analogous diisopropylurea derivatives can provide expected ranges for the isopropyl group signals rsc.org.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| ¹H | δ 0.9 - 1.2 | Doublet | -CH(CH ₃)₂ |

| ¹H | δ 3.5 - 4.0 | Septet | -CH (CH₃)₂ |

| ¹H | δ 3.2 - 3.6 | Triplet | -NH-CH ₂-CH₂Cl |

| ¹H | δ 3.6 - 3.9 | Triplet | -NH-CH₂-CH ₂Cl |

| ¹H | Broad Signal | Singlet | -NH - |

| ¹³C | δ 20 - 25 | - | -CH(C H₃)₂ |

| ¹³C | δ 40 - 45 | - | -C H(CH₃)₂ |

| ¹³C | δ 40 - 45 | - | -NH-C H₂-CH₂Cl |

| ¹³C | δ 45 - 50 | - | -NH-CH₂-C H₂Cl |

| ¹³C | δ 155 - 160 | - | -NH-C (=O)-NH- |

Note: This table represents theoretically expected values based on the structure of this compound and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Identification and Metabolite Profiling in Research Samples

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound. In research involving this compound, MS is critical for confirming its identity and for profiling potential metabolites in biological samples.

High-resolution mass spectrometry (HRMS) can determine the molecular formula of the compound with high accuracy by measuring its exact mass. The predicted monoisotopic mass of this compound is 164.07164 Da uni.lu. In a mass spectrum, the compound can be observed as various adducts, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ in positive ion mode. The isotopic pattern, particularly the presence of the chlorine-37 isotope, would be a key identifier.

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information based on the resulting fragment ions. This is particularly useful for distinguishing it from isomers and for identifying metabolites where the core structure has been modified.

| Adduct | Predicted m/z |

| [M+H]⁺ | 165.07892 |

| [M+Na]⁺ | 187.06086 |

| [M+K]⁺ | 203.03480 |

| [M+NH₄]⁺ | 182.10546 |

Source: Predicted data from PubChem for C₆H₁₃ClN₂O uni.lu.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the urea group (around 3300-3500 cm⁻¹), the C=O (carbonyl) stretching (around 1630-1680 cm⁻¹), and the C-Cl stretching (around 600-800 cm⁻¹) google.com. These key absorptions can be used to confirm the presence of the urea and chloroethyl moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. While not as structurally informative as NMR or IR, it is a valuable tool for quantitative analysis. The urea functional group contains a chromophore (the carbonyl group) that absorbs UV radiation. A UV-Vis spectrum would show a characteristic absorption maximum (λmax) which can be used to quantify the concentration of this compound in a solution using the Beer-Lambert law. For many simple urea compounds, the absorption occurs in the short-wavelength UV region, typically below 220 nm nist.govrsc.org.

Chromatographic Separations for Purity and Quantitative Analysis in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound and for its quantitative analysis in complex matrices.

High-Performance Liquid Chromatography (HPLC) Method Development for Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. Developing a robust HPLC method for this compound is crucial for research purposes, such as monitoring reaction progress or determining its concentration in various samples.

A typical HPLC method for a moderately polar compound like this would involve reversed-phase chromatography. A C18 column is a common choice for the stationary phase nih.govgoogle.com. The mobile phase would likely be a mixture of water and an organic solvent like acetonitrile or methanol. The ratio of these solvents can be adjusted to achieve optimal separation and retention time. Detection is often performed using a UV detector set at a wavelength where the compound absorbs maximally. For similar chloroethylurea compounds, detection wavelengths around 210-230 nm have been utilized nih.govgoogle.com.

| Parameter | Typical Starting Conditions for Method Development |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/minute |

| Column Temperature | 20-30 °C |

| Detection | UV at ~210-230 nm |

| Injection Volume | 10-20 µL |

Note: This table provides general starting parameters for HPLC method development based on methods for similar urea compounds nih.govgoogle.comsemanticscholar.org. The optimal conditions would need to be determined experimentally.

Gas Chromatography (GC) Applications in Research

Gas Chromatography (GC) is another powerful separation technique, but it is generally used for volatile and thermally stable compounds. For this compound, direct analysis by GC may be challenging due to its relatively low volatility and potential for thermal degradation.

However, GC can be employed if the compound is first derivatized to a more volatile and stable form. This approach is common for the analysis of similar compounds like 3-chloro-1,2-propanediol, where derivatization with agents like heptafluorobutyric anhydride is used prior to GC-MS analysis nih.gov. If a suitable derivatization method were developed for this compound, GC coupled with a mass spectrometer (GC-MS) would be a highly sensitive and specific method for its detection and quantification in complex research samples.

Bioanalytical Methods for Detection in Biological Matrices from Research Models

In preclinical research involving the compound this compound, the development and validation of sensitive and specific bioanalytical methods are paramount for the accurate quantification of the parent compound and its potential metabolites in various biological matrices. These methods are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of the compound in research models. The choice of analytical technique is largely dictated by the physicochemical properties of the analyte, the nature of the biological matrix, and the required sensitivity and throughput of the assay. Given the reactive nature of the chloroethyl group, careful consideration must be given to sample collection, handling, and storage to ensure the stability and integrity of the analyte prior to analysis.

The primary biological matrices encountered in preclinical research include plasma, serum, urine, and tissue homogenates. Each matrix presents unique challenges in terms of interfering endogenous substances that can affect the accuracy and precision of the analytical method. Therefore, robust sample preparation techniques are essential to remove these interferences and enrich the analyte of interest. Common strategies include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). thermofisher.comnih.govresearchgate.net The selection of the most appropriate sample preparation method depends on the analyte's concentration, its polarity, and the complexity of the matrix. thermofisher.com

LC-MS/MS Methodologies for Preclinical Sample Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed. cuni.czrsc.orgchromatographyonline.com For a compound like this compound, a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) method could be developed depending on the polarity of the compound and its metabolites.

A typical LC-MS/MS method development for this compound would involve the optimization of several key parameters. The sample preparation would likely involve an initial protein precipitation with a solvent like acetonitrile or methanol, followed by either LLE or SPE for further cleanup and concentration, especially for low-level quantification. thermofisher.comnih.gov An isotopically labeled internal standard (IS), such as a deuterated or ¹³C-labeled version of this compound, would be ideal to compensate for matrix effects and variations in sample processing and instrument response. cuni.cznih.gov

Chromatographic separation would be optimized to achieve a good peak shape and resolution from endogenous matrix components. A C18 column is commonly used for reverse-phase chromatography of moderately polar compounds. The mobile phase would typically consist of an aqueous component with a small amount of acid (e.g., formic acid) to promote protonation and an organic modifier like acetonitrile or methanol. For more polar metabolites, HILIC chromatography might be more suitable. cuni.czmdpi.com

The mass spectrometric detection would be performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides excellent selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For this compound, the precursor ion would likely be the protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode. The fragmentation of this precursor ion would be induced in the collision cell to generate specific product ions for quantification.

A representative LC-MS/MS method for a similar chloroethylurea compound, laromustine, in human plasma has been reported with a calibration curve ranging from 1.00 to 1,000 ng/mL. nih.gov The intra- and inter-assay precision for such methods are typically required to be within ±15%, with accuracy also within 85-115% of the nominal concentration. nih.gov

Below is a hypothetical data table summarizing the typical parameters for an LC-MS/MS method for the analysis of this compound in a preclinical plasma sample.

| Parameter | Condition/Value |

| Sample Preparation | Protein precipitation with acetonitrile followed by solid-phase extraction (SPE) |

| Chromatography | Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | Analyte: e.g., m/z [M+H]⁺ → specific product ion |

| Internal Standard | Stable isotope-labeled analogue |

| Calibration Range | e.g., 0.5 - 500 ng/mL |

| Accuracy & Precision | Within ±15% |

Immunochemical Assays for Research Biomarkers

Immunochemical assays, such as the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and often cost-effective alternative to LC-MS/MS for the quantification of specific analytes. However, the development of a highly specific antibody for a small molecule like this compound can be challenging.

A more common application of immunochemical assays in the context of chloroethylating agents is the detection of biomarkers of exposure or effect, rather than the parent compound itself. Chloroethylating agents are known to form covalent adducts with macromolecules, most notably DNA. mhmedical.comresearchgate.net These DNA adducts can serve as valuable biomarkers for assessing the extent of target engagement and potential genotoxicity in preclinical models. nih.gov

The development of an immunochemical assay for a specific DNA adduct, for example, an adduct formed at the N7-position of guanine (B1146940) by the 2-chloroethyl group of the compound, would involve several steps. First, the specific DNA adduct would need to be synthesized and characterized. This adduct would then be conjugated to a carrier protein to render it immunogenic for the production of polyclonal or monoclonal antibodies in animals.

Once a high-affinity and specific antibody is generated, an ELISA can be developed. In a competitive ELISA format, a known amount of the DNA adduct-carrier protein conjugate is coated onto a microplate. The biological sample, after DNA extraction and hydrolysis to release the adducted nucleosides, is mixed with a limited amount of the primary antibody and added to the plate. The free adducts in the sample compete with the coated adducts for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme that produces a measurable signal. The signal intensity is inversely proportional to the concentration of the adduct in the sample.

Such assays can be highly sensitive, often reaching detection limits in the femtomole to picomole range. This sensitivity is crucial for detecting the low levels of DNA adducts that may be formed in vivo. nih.gov

The table below outlines the key characteristics of a hypothetical immunochemical assay for a DNA adduct biomarker of this compound exposure.

| Parameter | Description |

| Assay Type | Competitive Enzyme-Linked Immunosorbent Assay (ELISA) |

| Analyte | Specific DNA adduct of this compound |

| Biological Matrix | DNA extracted from tissue or blood cells |

| Key Reagents | - Monoclonal or polyclonal antibody specific to the DNA adduct- DNA adduct-protein conjugate for plate coating- Enzyme-labeled secondary antibody- Substrate for colorimetric or chemiluminescent detection |

| Assay Range | e.g., 1 - 1000 fmol/µg DNA |

| Specificity | High specificity for the target adduct with minimal cross-reactivity to normal DNA bases or other adducts |

| Application | Biomarker of target engagement and genotoxic potential in preclinical research |

Emerging Research Areas and Future Directions for 3 2 Chloroethyl 1 Propan 2 Yl Urea

Integration with Systems Biology Approaches

Systems biology offers a powerful framework for elucidating the complex interactions of 3-(2-Chloroethyl)-1-(propan-2-yl)urea within a biological system. By integrating multi-omics data, researchers can move beyond a single-target mechanism and develop a holistic understanding of the compound's effects. A systems pharmacology approach, for instance, could combine data on drug-protein interactions, pathway analysis, and large-scale observational health data to predict potential adverse reactions and uncover novel therapeutic applications. nih.gov

Future research could focus on generating comprehensive datasets, including transcriptomics, proteomics, and metabolomics, from cell lines or model organisms treated with this compound. These datasets can then be used to construct network models that illustrate the compound's impact on cellular pathways. nih.gov Such models could identify key nodes and pathways perturbed by the compound, potentially revealing novel mechanisms of action or off-target effects. This approach has been successfully used to link drugs to specific biological pathways and predict side effects. nih.gov For example, understanding how chloroethyl ureas affect networks related to DNA repair, cell cycle regulation, and apoptosis could provide critical insights. Some aryl chloroethyl ureas have been shown to induce cell cycle arrest, a phenomenon that could be further explored with systems biology to identify the specific molecular triggers. cdnsciencepub.com

Applications in Chemogenomics and High-Throughput Screening Research

Chemogenomics and high-throughput screening (HTS) are pivotal in accelerating the discovery of new drug targets and validating lead compounds. For this compound, HTS can be employed to screen large libraries of compounds to identify molecules that either enhance its activity or synergize with it. nih.gov An HTS platform could be established using cell-based assays to assess the compound's impact on cell proliferation and other cellular phenotypes across a diverse range of cell lines. nih.gov

Furthermore, proteomic-based HTS methods can identify the direct protein targets of this compound. By screening against vast arrays of proteins, researchers can pinpoint specific binding partners, offering a more nuanced view than the general assumption of DNA alkylation. ontosight.ai For instance, studies on aryl chloroethyl ureas have identified proteins like thioredoxin-1 as targets, suggesting that not all effects of this class of compounds are mediated through DNA damage. cdnsciencepub.com This highlights the importance of screening for protein interactions to fully understand the bioactivity of this compound.

The following table outlines a potential HTS workflow for this compound:

| Step | Description | Rationale |

| Assay Development | Creation of a robust and sensitive cell-based or biochemical assay. | To accurately measure the biological activity of the compound. |

| Library Screening | Automated screening of a large and diverse compound library. | To identify potential synergistic or antagonistic interactions. |

| Hit Identification | Identification of compounds that produce a desired biological response. | To select promising candidates for further investigation. |

| Hit Validation | Confirmation of the activity of the identified hits through secondary assays. | To eliminate false positives and confirm the initial findings. |

| Mechanism of Action Studies | Elucidation of the biological mechanism of the validated hits. | To understand how the compounds exert their effects. |

Computational Design and Predictive Modeling for New Analogues

Computational chemistry provides a powerful toolkit for the rational design of new analogues of this compound with improved therapeutic properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models that correlate the structural features of a series of compounds with their biological activity. researchgate.net These models can then be used to design new molecules with enhanced potency or reduced toxicity.

Molecular docking simulations can predict the binding modes of this compound and its analogues to potential protein targets. nih.gov This can provide insights into the molecular basis of their activity and guide the design of new compounds with improved binding affinity and selectivity. For example, if a specific protein target is identified through chemogenomic screening, docking studies could be used to optimize the structure of the urea (B33335) compound to maximize its interaction with the binding site. The design of new acyl urea analogues has been successfully guided by such modeling approaches. nih.gov

Predictive modeling can also be used to estimate various physicochemical and pharmacokinetic properties of new analogues, such as solubility, membrane permeability, and metabolic stability. This allows for the in silico screening of virtual libraries of compounds, prioritizing those with the most promising drug-like properties for synthesis and experimental testing.

Development of Advanced In Vitro Research Models

To better predict the in vivo efficacy and potential toxicity of this compound, there is a growing need to move beyond traditional two-dimensional (2D) cell cultures. lek.com Advanced in vitro models, such as three-dimensional (3D) spheroids, organoids, and organ-on-a-chip systems, can more accurately recapitulate the complex microenvironment of human tissues. nih.govvisikol.com